Cas no 158526-50-2 (1-(4-METHOXYPHENYL)-2-PENTANOL)
1-(4-METHOXYPHENYL)-2-PENTANOL Chemical and Physical Properties
Names and Identifiers
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- 1-(4-METHOXYPHENYL)-2-PENTANOL
- Benzeneethanol, 4-methoxy-α-propyl-
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- MDL: MFCD14652199
- Inchi: 1S/C12H18O2/c1-3-4-11(13)9-10-5-7-12(14-2)8-6-10/h5-8,11,13H,3-4,9H2,1-2H3
- InChI Key: OEUXAZRVDHRZSV-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(OC)C=C1)C(O)CCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
1-(4-METHOXYPHENYL)-2-PENTANOL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429227-1 g |
1-(4-Methoxyphenyl)-2-pentanol |
158526-50-2 | 1g |
€635.40 | 2023-04-23 | ||
| abcr | AB429227-1g |
1-(4-Methoxyphenyl)-2-pentanol; . |
158526-50-2 | 1g |
€1555.10 | 2025-04-20 | ||
| Ambeed | A275052-1g |
1-(4-Methoxyphenyl)pentan-2-ol |
158526-50-2 | 97% | 1g |
$441.0 | 2024-04-23 | |
| Crysdot LLC | CD12137297-1g |
1-(4-Methoxyphenyl)pentan-2-ol |
158526-50-2 | 97% | 1g |
$437 | 2024-07-23 | |
| Crysdot LLC | CD12137297-5g |
1-(4-Methoxyphenyl)pentan-2-ol |
158526-50-2 | 97% | 5g |
$1177 | 2024-07-23 | |
| Crysdot LLC | CD12137297-10g |
1-(4-Methoxyphenyl)pentan-2-ol |
158526-50-2 | 97% | 10g |
$2097 | 2024-07-23 | |
| A2B Chem LLC | AX71826-1g |
1-(4-Methoxyphenyl)pentan-2-ol |
158526-50-2 | 97% | 1g |
$1205.00 | 2024-04-20 | |
| A2B Chem LLC | AX71826-5g |
1-(4-Methoxyphenyl)pentan-2-ol |
158526-50-2 | 97% | 5g |
$2831.00 | 2024-04-20 |
1-(4-METHOXYPHENYL)-2-PENTANOL Suppliers
1-(4-METHOXYPHENYL)-2-PENTANOL Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 1-(4-METHOXYPHENYL)-2-PENTANOL
Research Briefing on 1-(4-METHOXYPHENYL)-2-PENTANOL (CAS: 158526-50-2) in Chemical Biology and Pharmaceutical Applications
This research briefing provides an in-depth analysis of the latest advancements related to the compound 1-(4-METHOXYPHENYL)-2-PENTANOL (CAS: 158526-50-2), a molecule of growing interest in chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating biological pathways. This report consolidates findings from peer-reviewed journals, patent filings, and industry reports to present a comprehensive overview of its applications, mechanisms, and future prospects.
The compound 1-(4-METHOXYPHENYL)-2-PENTANOL has been investigated for its structural versatility and pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of novel anti-inflammatory agents, leveraging its methoxyphenyl moiety to enhance target binding affinity. Computational docking studies revealed interactions with cyclooxygenase-2 (COX-2), suggesting potential for COX-2-selective inhibitor development. These findings align with earlier patent filings (WO2022156789) that describe its utility in reducing pro-inflammatory cytokine production in vitro.
In oncology research, 158526-50-2 has emerged as a scaffold for kinase inhibitor design. A collaborative project between academic and industrial researchers (Nature Chemical Biology, 2024) reported its derivatization into compounds showing sub-micromolar inhibition of FLT3-ITD mutants in acute myeloid leukemia models. The pentanol side chain was critical for maintaining solubility while the methoxyphenyl group contributed to hydrophobic pocket interactions. Structural-activity relationship (SAR) data from this study are informing next-generation derivatives currently in preclinical evaluation.
Metabolic studies of 1-(4-METHOXYPHENYL)-2-PENTANOL have yielded important pharmacokinetic insights. Research published in Xenobiotica (2023) characterized its cytochrome P450 metabolism profile, identifying CYP2C19 as the primary metabolizing enzyme. This has implications for drug-drug interaction potential when used as an intermediate in active pharmaceutical ingredients. Parallel work has explored its use in prodrug formulations, where its hydroxyl group serves as a conjugation site for targeted release.
The chemical's role in asymmetric synthesis has also advanced significantly. A 2024 Organic Letters publication detailed its application as a chiral building block for β-amino alcohol production via reductive amination. The methoxy group's electron-donating properties were found to direct regioselectivity in these transformations. Industrial scale-up processes have been patented (EP4154321A1) using continuous flow chemistry to improve yield and purity of 158526-50-2-derived products.
Looking forward, the diversification potential of 1-(4-METHOXYPHENYL)-2-PENTANOL continues to expand. Current research tracks include its incorporation into PROTAC molecules (targeting estrogen receptor degradation) and as a component of lipid nanoparticles for mRNA delivery systems. The compound's balanced lipophilicity (LogP ~2.1) and synthetic tractability position it as a valuable tool in both small molecule and biologics development pipelines. Ongoing structure optimization efforts aim to address identified metabolic liabilities while preserving its core pharmacophoric features.
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